2-Amino-2-cyclopropyl-2-phenylacetic acid
Übersicht
Beschreibung
2-Amino-2-cyclopropyl-2-phenylacetic acid is an organic compound characterized by the presence of an amino group, a cyclopropyl group, and a phenyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a phenylacetic acid derivative followed by the introduction of an amino group. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring and subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-cyclopropyl-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-cyclopropyl-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-Amino-2-cyclopropyl-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and binding affinity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-phenylacetic acid: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
Cyclopropylacetic acid: Lacks the amino and phenyl groups, leading to distinct reactivity and applications.
Phenylacetic acid: Lacks both the amino and cyclopropyl groups, making it less versatile in certain reactions.
Uniqueness: 2-Amino-2-cyclopropyl-2-phenylacetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group, in particular, adds to its structural rigidity and influences its interaction with molecular targets.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Biologische Aktivität
2-Amino-2-cyclopropyl-2-phenylacetic acid (ACPA) is a compound of notable interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 191.23 g/mol, ACPA's structure incorporates an amino group, a cyclopropyl ring, and a phenyl group, contributing to its biological interactions and therapeutic potential.
The biological activity of ACPA is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with target proteins, while the cyclopropyl and phenyl groups enhance the compound's stability and binding affinity. This interaction can modulate enzyme activities, influencing biochemical pathways involved in inflammation, pain perception, and possibly neuroprotection.
1. Anti-inflammatory Effects
ACPA has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
2. Analgesic Properties
Research indicates that ACPA exhibits analgesic effects. It may act on pain pathways by modulating neurotransmitter release or receptor activity, providing relief in pain models.
3. Neuroprotective Potential
Preliminary studies have suggested that ACPA could possess neuroprotective effects, potentially through its influence on oxidative stress markers or neuroinflammatory processes.
Table 1: Summary of Biological Activities of ACPA
Comparative Analysis with Similar Compounds
ACPA's unique structure gives it distinct biological properties compared to related compounds:
Compound | Structural Features | Notable Activities |
---|---|---|
2-Amino-2-phenylacetic acid | Lacks cyclopropyl group | Less potent anti-inflammatory effects |
Cyclopropylacetic acid | Lacks amino and phenyl groups | Different reactivity; limited biological applications |
Phenylacetic acid | Lacks both amino and cyclopropyl groups | Minimal therapeutic relevance |
Eigenschaften
IUPAC Name |
2-amino-2-cyclopropyl-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMDHEYROUXUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994904 | |
Record name | Amino(cyclopropyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73825-76-0 | |
Record name | Cyclopropaneacetic acid, alpha-amino-alpha-phenyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(cyclopropyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.